molecular formula C20H21NO4 B3177320 N-Fmoc-(R)-3-(methylamino)butanoic acid CAS No. 1460306-60-8

N-Fmoc-(R)-3-(methylamino)butanoic acid

Cat. No.: B3177320
CAS No.: 1460306-60-8
M. Wt: 339.4 g/mol
InChI Key: GXAUJSQFKHUHKZ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-®-3-(methylamino)butanoic acid is a derivative of amino acids that has been modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly significant in the field of peptide synthesis due to its compatibility with Fmoc solid-phase peptide synthesis . The Fmoc group is a protective group used to shield the amino group during peptide synthesis, ensuring that the desired reactions occur selectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-®-3-(methylamino)butanoic acid typically involves the protection of the amino group with the Fmoc group. One efficient method involves the use of Fmoc chloride in the presence of a base such as sodium carbonate in an aqueous medium . This reaction is carried out under mild and catalyst-free conditions, making it environmentally friendly .

Industrial Production Methods

Industrial production of N-Fmoc-®-3-(methylamino)butanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, ensuring high yield and purity .

Properties

IUPAC Name

(3R)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(11-19(22)23)21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAUJSQFKHUHKZ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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